2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline
Description
Significance of Fluorene (B118485) and Quinoline (B57606) Moieties in Advanced Organic Materials Science
The fluorene moiety, a tricyclic aromatic hydrocarbon, is a highly valued component in organic electronics. Its rigid and planar structure contributes to excellent thermal and chemical stability. researchgate.net The C9 position of the fluorene ring can be readily functionalized, often with two alkyl groups (such as in the 9,9-dimethyl derivative), which enhances solubility and processability without significantly disrupting the electronic conjugation of the fluorene backbone. Fluorene-based materials are renowned for their high photoluminescence quantum yields and good charge transport properties, making them ideal candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, also possesses a rich chemistry and a range of useful properties for materials science. It can act as a versatile building block for the synthesis of conjugated polymers with potential applications in optoelectronics. tandfonline.com The nitrogen atom in the quinoline ring imparts specific electronic characteristics, and its derivatives have been explored for their electroluminescent properties.
Overview of Conjugated Systems Incorporating Fluorene and Quinoline Units in Contemporary Research
In conjugated systems, alternating single and multiple bonds create a pathway for the delocalization of π-electrons, which is fundamental to the electronic and optical properties of these materials. The incorporation of both electron-donating and electron-accepting units within a single molecule can lead to intramolecular charge transfer (ICT) characteristics, which are highly desirable for many applications.
Fluorene is often considered an electron-rich (donor) unit, while quinoline can act as an electron-accepting moiety. By combining these two, researchers can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the bandgap and the emission color of the resulting material. The synthesis of copolymers containing fluorene and quinoline or its isomer quinoxaline (B1680401) has been shown to yield materials with promising blue photoluminescence and electroluminescence, suitable for OLED applications.
Research Context and Academic Scope for 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline Derivatives
Derivatives of this compound are being investigated for their potential in a variety of advanced applications. Research has focused on their synthesis and characterization for use as emitters in OLEDs, where their thermal stability and photophysical properties are of key importance. The 9,9-dimethylfluorene unit provides a stable core with good solubility, while the quinoline moiety can be further functionalized to modulate the electronic properties and solid-state packing of the molecules.
Studies on related fluorene-based chromophores have demonstrated the potential for these materials in the field of nonlinear optics (NLO). nih.gov The ability to create molecules with large first hyperpolarizability (β) is crucial for applications in optical switching and data storage. The push-pull electronic nature of fluorene-quinoline systems makes them attractive candidates for NLO materials.
Table 1: Photophysical Properties of Representative Fluorene-Based Compounds
| Compound Name | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent |
| 2-((7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)methylene)malononitrile | 428 | 510 | Dichloromethane |
| (E)-2-(4-Bromophenyl)-3-(7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)acrylonitrile | 442 | 525 | Dichloromethane |
| (E)-3-(7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)-2-(4-nitrophenyl)acrylonitrile | 482 | 560 | Dichloromethane |
Data extracted from a study on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine for nonlinear optical applications. nih.gov
Table 2: Thermal and Electrochemical Properties of a Fluorene-Quinoxaline Copolymer
| Property | Value |
| Decomposition Temperature (Td, 5% weight loss) | 364 °C |
| HOMO Energy Level | -5.7 eV |
| LUMO Energy Level | -2.8 eV |
| Electrochemical Bandgap | 2.9 eV |
Data for a copolymer of 9,9-dioctylfluorene and 6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline, demonstrating the typical thermal stability and energy levels of fluorene-based conjugated polymers.
Table 3: OLED Device Performance of a Quinoline-Based Emitter
| Parameter | Value |
| Emitter | 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivative |
| Maximum Emission Wavelength | 410 nm |
| Turn-on Voltage | Not Reported |
| Maximum External Quantum Efficiency (EQE) | Not Reported |
Performance data for a related acridine (B1665455) (a quinoline isomer) derivative, showcasing the potential of such nitrogen-containing heterocycles in OLEDs. beilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
2-(9,9-dimethylfluoren-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-24(2)20-9-5-4-8-18(20)19-13-11-17(15-21(19)24)23-14-12-16-7-3-6-10-22(16)25-23/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNAXUPYPAMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=CC=CC=C5C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633585 | |
| Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889750-37-2 | |
| Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 9,9 Dimethyl 9h Fluoren 2 Yl Quinoline and Its Analogues
Direct Synthesis Strategies for 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline
Direct synthesis approaches, such as multicomponent reactions, can offer an efficient pathway to complex molecules from simple starting materials. For instance, iridium-catalyzed three-component coupling reactions involving an aniline (B41778), an aromatic aldehyde, and an acetaldehyde (B116499) equivalent can produce substituted quinolines. elsevierpure.com While not explicitly detailed for this compound, this strategy could theoretically be adapted by using 2-amino-9,9-dimethylfluorene (B33680) as the aniline component. Another approach involves the copper-catalyzed reaction of heterocyclic N-oxides with Grignard reagents, which allows for the direct introduction of substituents at the C2-position of quinolines. nih.gov
Precursor Synthesis and Functionalization Routes
The 9,9-dimethylfluorene core provides thermal stability and solubility to the final molecule. google.com Its synthesis begins with the parent fluorene (B118485) molecule. The acidic protons at the C9 position are removed by a strong base, followed by alkylation.
A modern, environmentally friendlier method for synthesizing 9,9-dimethylfluorene utilizes dimethyl carbonate as the methylating agent in the presence of a base like sodium hydride or potassium tert-butoxide. google.com This avoids the use of more hazardous reagents like methyl iodide. Once the 9,9-dimethylfluorene core is formed, it must be functionalized at the C2 position to enable coupling. This is typically achieved through bromination to yield 2-bromo-9,9-dimethylfluorene (B1278457) or by converting it into a boronic acid or ester derivative, such as 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is a key substrate for Suzuki-Miyaura coupling. hisunnychem.com
Table 1: Synthesis Methods for 9,9-Dimethylfluorene Derivatives
| Precursor | Reagents | Product | Key Features |
| Fluorene | Dimethyl carbonate, Sodium hydride | 9,9-Dimethylfluorene | Environmentally friendly methylation. google.com |
| 9,9-Dimethylfluorene | N-Bromosuccinimide | 2-Bromo-9,9-dimethylfluorene | Key intermediate for coupling reactions. |
| 2-Bromo-9,9-dimethylfluorene | Bis(pinacolato)diboron, Pd catalyst | 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Boronic ester for Suzuki-Miyaura coupling. |
The quinoline (B57606) portion of the molecule must also be prepared with a suitable functional group for cross-coupling. Halogenated quinolines, particularly 2-chloroquinoline (B121035) or 2-bromoquinoline, are common intermediates. scilit.com These can be synthesized through various classical methods, such as the Gould-Jacobs reaction. Alternatively, quinoline-2-boronic acid or its esters can be prepared to act as the nucleophilic partner in Suzuki-Miyaura reactions. The synthesis of arylated quinolines can begin from substituted anilines, which undergo reaction with reagents like Meldrum's acid and subsequently POCl₃ to yield 4-chloroquinolines, which are then suitable for coupling reactions. researchgate.net
Carbon-Carbon Coupling Reactions and Annulation Strategies
The key step in assembling this compound is the formation of the carbon-carbon bond between the fluorene and quinoline rings. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation. wikipedia.org
The Suzuki-Miyaura reaction is arguably the most prevalent method for synthesizing 2-arylquinolines. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. nih.gov For the synthesis of the title compound, this typically involves the reaction of 2-(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid (or its pinacol (B44631) ester) with 2-chloroquinoline, or conversely, 2-bromo-9,9-dimethylfluorene with quinoline-2-boronic acid. researchgate.netresearchgate.net The reaction is carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org
The general mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
Table 2: Typical Suzuki-Miyaura Reaction Conditions
| Aryl Halide | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Typical Yield (%) |
| 2-Chloroquinoline | 2-(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid ester | Pd(PPh₃)₄ | K₃PO₄ | THF | 68-82 researchgate.net |
| 2-Bromo-9,9-dimethylfluorene | Quinoline-2-boronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/Water | >80 |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/Water | 75-82 researchgate.net |
While the Suzuki-Miyaura reaction forms C-C bonds, the Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org Although not directly used to synthesize the title compound's core structure, it is a crucial methodology for creating analogues where the fluorene and quinoline moieties might be linked through a nitrogen atom or for synthesizing amino-functionalized precursors. nih.govresearchgate.netnih.gov The reaction typically couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a bulky phosphine ligand, and a strong base. wikipedia.orglibretexts.org
More recent strategies for quinoline synthesis involve oxidative annulation, which often utilizes transition-metal-catalyzed C-H bond activation. mdpi.comscilit.com These methods can construct the quinoline ring system directly from simpler precursors. For example, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes can lead to quinoline structures. acs.orgsnnu.edu.cn While these methods provide novel pathways to substituted quinolines, their specific application to generate the 2-(9,9-Dimethyl-9H-fluoren-2-YL) substituent has not been extensively reported. However, the principles of C-H activation and subsequent annulation represent a frontier in developing more atom-economical syntheses for this class of compounds.
Friedlander Condensation and Related Cyclization Methods
The Friedlander synthesis is a cornerstone reaction for the formation of quinoline derivatives. wikipedia.orgorganic-chemistry.orgorganicreactions.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids (e.g., trifluoroacetic acid, toluenesulfonic acid) or bases (e.g., sodium hydroxide), and in some cases, simply by heating the reactants. wikipedia.orgorganicreactions.org
In the context of synthesizing this compound, the Friedlander approach would theoretically involve the reaction between a 2-aminobenzaldehyde (B1207257) or a related derivative and 2-acetyl-9,9-dimethylfluorene. The reaction proceeds through an initial aldol (B89426) condensation followed by a cyclodehydration to form the quinoline ring system.
General Reaction Scheme:
Reactant A: 2-aminobenzaldehyde
Reactant B: 2-acetyl-9,9-dimethylfluorene
Catalyst: Acid or Base
Product: this compound
Numerous catalysts have been developed to improve the efficiency and mildness of the Friedlander reaction, including various Lewis acids and solid-supported catalysts. nih.govresearchgate.net For instance, ceric ammonium (B1175870) nitrate (B79036) has been used as an effective catalyst for Friedlander annulation at ambient temperatures. nih.gov While this specific application to fluorenyl quinolines is not extensively detailed in readily available literature, the versatility of the Friedlander synthesis makes it a highly plausible and adaptable method for this target molecule. researchgate.netresearchgate.net Modifications such as using 2-azidobenzaldehyde (B97285) in [4+2] annulation reactions also represent a viable pathway for constructing the quinoline core. nih.gov
Povarov Reaction Applications
The Povarov reaction is a powerful multicomponent reaction (MCR) used for the synthesis of tetrahydroquinolines, which can subsequently be oxidized to form quinolines. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This aza-Diels-Alder reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene. researchgate.net The key advantage of the Povarov reaction is its ability to construct complex molecules in a single step from simple starting materials. beilstein-journals.orgresearchgate.net
For the synthesis of analogues of this compound, a Povarov reaction could be envisioned using an aniline, 9,9-dimethylfluorene-2-carbaldehyde, and a suitable alkene. The resulting tetrahydroquinoline adduct can then be oxidized to the fully aromatic quinoline. beilstein-journals.orgbeilstein-journals.org Various oxidizing agents, such as manganese dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are effective for this transformation. beilstein-journals.orgbeilstein-journals.org
Recent advancements have expanded the scope of the Povarov reaction, for instance, by using methyl ketones as one of the components in an iodine-mediated formal [3+2+1] cycloaddition, which offers a metal-free pathway to substituted quinolines. researchgate.netorganic-chemistry.org This highlights the adaptability of the Povarov reaction for creating a diverse library of quinoline derivatives, including those with bulky substituents like the dimethyl-fluorenyl group. researchgate.netorganic-chemistry.org
Table 1: Comparison of Synthetic Methodologies
| Methodology | Reactants | Key Features | Product Step |
|---|---|---|---|
| Friedlander Condensation | 2-Aminoaryl ketone/aldehyde + α-Methylene ketone | Direct formation of the quinoline ring; Acid or base-catalyzed. | Aromatic Quinoline |
| Povarov Reaction | Aniline + Aldehyde + Alkene | Multicomponent reaction; Forms a tetrahydroquinoline intermediate. | Tetrahydroquinoline (requires oxidation) |
Transition-Metal-Free C-Alkylation Methods
The direct C-H functionalization of heterocycles represents a modern and atom-economical approach to synthesis. nih.gov Transition-metal-free methods are particularly attractive due to their reduced cost and lower environmental impact. For the synthesis of this compound, these methods could be applied to couple a pre-formed quinoline ring with a fluorenyl moiety.
One such strategy involves the direct arylation of quinolines. For example, visible-light-mediated photocatalysis using organic dyes like chlorophyll (B73375) can achieve the C-H arylation of quinolines without the need for a metal catalyst. rsc.org Another approach is the use of arylhydrazines as an aryl radical source for the C-3 arylation of quinoline-4-ones, a reaction that proceeds at room temperature in the presence of a base and air as the oxidant. organic-chemistry.org
While these methods typically target C-H bonds on the quinoline ring for functionalization rather than constructing the ring itself, they provide a valuable alternative for synthesizing derivatives. For instance, a quinoline N-oxide could be alkylated with an appropriate fluorenyl precursor under metal-free conditions. rsc.org These strategies avoid the pre-functionalization of starting materials often required in traditional cross-coupling reactions. nih.govresearchgate.netnih.gov
Derivatization and Structural Modification for Tuned Properties
The functional properties of this compound can be precisely tuned by introducing various substituents onto either the quinoline core or the fluorene moiety. These modifications can significantly alter the electronic, optical, and biological characteristics of the molecule.
Introduction of Fluoroalkyl Groups onto the Quinoline Core
The incorporation of fluorine or fluoroalkyl groups, such as the trifluoromethyl (-CF3) group, into organic molecules is a common strategy in medicinal chemistry and materials science to enhance properties like metabolic stability, lipophilicity, and electron-accepting ability. researchgate.net There are several methods for the synthesis of fluoroalkylated quinolines. organic-chemistry.org
One approach involves the construction of the quinoline ring from a trifluoromethyl-containing building block. nih.gov For example, cyclocondensation reactions using trifluoromethylated precursors can yield quinolines with -CF3 groups at various positions. colab.wsnih.gov Another strategy is the direct introduction of a fluoroalkyl group onto a pre-existing quinoline scaffold. organic-chemistry.org Metal-free methods, such as the [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, provide a direct route to 2-fluoroalkylated quinolines. organic-chemistry.org
The introduction of a -CF3 group onto the quinoline part of this compound would be expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), potentially impacting its emission color and electron-transport properties in optoelectronic devices.
Appendage of Electron-Donating and Electron-Accepting Moieties
The electronic and photophysical properties of conjugated molecules like this compound are highly dependent on the presence of electron-donating (D) and electron-accepting (A) groups. mdpi.com By strategically placing these groups, a "push-pull" or D-π-A system can be created, which often leads to strong intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT character is desirable for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.
The fluorene unit can be functionalized with electron-donating groups, such as amino or alkoxy groups, at positions C-2 or C-7. researchgate.netresearchgate.net The quinoline moiety, being relatively electron-deficient, naturally acts as an acceptor. nih.gov To enhance this property, strong electron-withdrawing groups like cyano (-CN) or nitro (-NO2) can be introduced onto the quinoline ring.
The interplay between the donor and acceptor strengths allows for the fine-tuning of the molecule's absorption and emission wavelengths, fluorescence quantum yields, and redox potentials. nih.govrsc.orgurjc.es For example, increasing the strength of the donor or acceptor group typically leads to a red-shift in the emission spectrum. nih.govbohrium.com
Table 2: Potential Functional Groups for Property Tuning
| Position of Substitution | Electron-Donating Groups (EDG) | Electron-Accepting Groups (EWG) | Potential Effect |
|---|---|---|---|
| Fluorene Moiety | -N(CH₃)₂, -OCH₃, -NH₂ | - | Enhanced "push" character, red-shifted emission. |
| Quinoline Core | - | -CN, -NO₂, -CF₃ | Enhanced "pull" character, altered redox potentials. |
This strategic functionalization is a key aspect of designing materials with tailored optoelectronic properties for specific technological applications. nih.govrsc.org
Spectroscopic and Electronic Characterization of 2 9,9 Dimethyl 9h Fluoren 2 Yl Quinoline Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline by providing information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum provides precise information for confirming the molecular structure of the compound. In a synthesis detailed in patent literature, the ¹H NMR spectrum of this compound was recorded in a CDCl₃ solvent. The spectrum shows characteristic signals corresponding to the protons of the quinoline (B57606) and the 9,9-dimethylfluorene moieties.
The aromatic region of the spectrum is complex, with multiple signals appearing between 7.31 and 8.43 ppm. A distinctive singlet at 1.54 ppm, integrating to six protons, confirms the presence of the two methyl groups at the C9 position of the fluorene (B118485) ring. The specific chemical shifts and multiplicities are detailed in the table below.
| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
|---|---|---|
| 8.43 | d | Aromatic H |
| 8.20 | d | Aromatic H |
| 8.17 | d | Aromatic H |
| 8.00 | s | Aromatic H |
| 7.89-7.80 | m | Aromatic H |
| 7.75 | t | Aromatic H |
| 7.57 | t | Aromatic H |
| 7.45-7.31 | m | Aromatic H |
| 1.54 | s | -CH₃ (6H) |
Data sourced from patent WO2005089025A1.
While ¹H NMR confirms the proton framework, ¹³C NMR spectroscopy is used to verify the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift provides insight into its electronic environment.
Detailed experimental ¹³C NMR data for the specific compound this compound were not available in the searched scientific literature.
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups and vibrational modes within the molecule. The FTIR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl groups, as well as C=C and C=N stretching vibrations from the quinoline and fluorene aromatic systems.
Specific experimental FTIR data for this compound could not be located in the reviewed literature.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption spectrum provides information on the wavelengths of light the molecule absorbs, which is related to its conjugated π-electron system.
The UV-Vis absorption spectrum of this compound is expected to exhibit intense absorption bands characteristic of its extended aromatic system, resulting from π-π* transitions. The shape and position of these bands (λmax) are determined by the conjugation between the fluorene and quinoline ring systems.
However, specific experimental data detailing the absorption maxima and molar absorptivity for this compound were not found in the available research.
Solvatochromic studies involve measuring the UV-Vis absorption spectra in a series of solvents with varying polarities. These studies reveal how the electronic ground and excited states of the molecule are influenced by the solvent environment. A significant shift in the absorption maximum with solvent polarity can indicate changes in the molecule's dipole moment upon electronic excitation.
No specific solvatochromic studies for this compound were identified in the reviewed scientific literature.
Photoluminescence Spectroscopy
Photoluminescence spectroscopy provides profound insights into the excited-state dynamics of this compound systems. By analyzing the emission of light following photoexcitation, key parameters such as emission wavelength, lifetime, and efficiency can be determined.
Steady-State Fluorescence Emission Analysis
The steady-state fluorescence spectrum of this compound and its derivatives is characterized by the emission profile upon continuous excitation at a specific wavelength. The emission maximum (λem) is a critical parameter that defines the color of the emitted light. For analogous chromophores based on the 9,9-dimethyl-9H-fluoren-2-amine framework, the emission wavelength is significantly influenced by the nature of the acceptor group attached. For instance, a simple aldehyde acceptor results in an emission maximum at 491 nm. nih.gov More complex acceptor moieties can lead to substantial red shifts in the emission.
The fluorescence of quinoline derivatives is a well-established phenomenon, with many exhibiting strong emission in the visible spectrum. researchgate.net The combination of the fluorene and quinoline moieties in the target molecule is expected to result in distinct fluorescent properties, governed by intramolecular charge transfer (ICT) from the electron-rich fluorene to the electron-deficient quinoline.
Table 1: Steady-State Fluorescence Emission Data for Related Fluorene-Based Chromophores
| Compound | Acceptor Group | Emission Maximum (λem) in DCM (nm) |
| 8 | -CHO | 491 |
Data sourced from a study on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine. nih.gov
Time-Resolved Fluorescence Spectroscopy
Phosphorescence Investigations in Metal Complexes
When incorporated as a ligand in metal complexes, particularly with heavy metals like iridium(III) or platinum(II), this compound can facilitate phosphorescence. This emission arises from a spin-forbidden transition from an excited triplet state to the singlet ground state. The strong spin-orbit coupling induced by the heavy metal enhances the probability of this transition.
Cyclometalated iridium(III) complexes featuring quinoline-based ancillary ligands are a well-studied class of phosphorescent materials. researchgate.net These complexes can exhibit highly efficient emission, with the color tunable across the visible spectrum depending on the ligand structure. The phosphorescence quantum yields of such complexes can be significant, making them suitable for applications in OLEDs. For example, iridium complexes with quinoline-derived ancillary ligands have been shown to be efficient deep-red phosphors. researchgate.net
Photoluminescence Quantum Yield Determination
The photoluminescence quantum yield (ΦPL) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. High quantum yields are desirable for applications requiring bright emission. The quantum yield of fluorene derivatives can be quite high, with some fluorene-based two-photon absorbing molecules exhibiting quantum yields in the range of 0.86-0.98. nih.gov For styrylquinoline dyes, the quantum yield can vary, with reported values reaching up to 0.079 in certain cases. mdpi.comnih.gov
The determination of quantum yield is typically performed using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.
Table 2: Photoluminescence Quantum Yields of Related Compounds
| Compound Type | Quantum Yield (ΦPL) | Reference |
| Fluorene-based two-photon absorbing molecules | 0.86 - 0.98 | nih.gov |
| Styrylquinoline dyes | up to 0.079 | mdpi.comnih.gov |
Stokes Shift Analysis
The Stokes shift is the difference in energy (or wavelength) between the absorption maximum (λabs) and the emission maximum (λem). A large Stokes shift is often desirable in fluorescence applications as it facilitates the separation of the excitation and emission signals, reducing self-absorption and improving signal-to-noise ratios.
Fluorophores based on a quinoline scaffold are known to exhibit large Stokes shifts, which is often attributed to a significant change in geometry between the ground and excited states, a characteristic of intramolecular charge transfer (ICT) processes. mdpi.comnih.gov For some styrylquinoline derivatives, Stokes shifts can be substantial, contributing to their utility in cellular imaging. mdpi.com In asymmetrically substituted fluorene derivatives, large Stokes shifts have also been observed, particularly in photolysis products. mdpi.com
Electrochemical Characterization
Electrochemical methods, primarily cyclic voltammetry (CV), are instrumental in determining the frontier molecular orbital (FMO) energy levels, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels are critical for understanding the charge injection and transport properties of a material in electronic devices.
The oxidation and reduction potentials obtained from CV measurements can be correlated to the HOMO and LUMO energy levels, respectively. For quinolinium salts and related compounds, reduction potentials have been reported to range from -0.43 to -1.08 V. nih.gov The electrochemical behavior of quinoline derivatives can be complex and is influenced by the specific substituents on the quinoline ring. nih.govrsc.org
For chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, the HOMO levels can be estimated from the onset of the oxidation peak in the cyclic voltammogram. nih.govacs.org The LUMO level can then be calculated by adding the optical bandgap (determined from the absorption spectrum) to the HOMO energy.
Table 3: Electrochemical Data for a Related Fluorene-Based Chromophore
| Compound | Eoxonset (V) | EHOMO (eV) | Egopt (eV) | ELUMO (eV) |
| 8 | 0.89 | -5.29 | 2.78 | -2.51 |
Data for a chromophore based on 9,9-dimethyl-9H-fluoren-2-amine. acs.org
The electrochemical properties of this compound are expected to be a composite of its constituent fluorene and quinoline moieties, with the fluorene unit contributing to the HOMO level (oxidation) and the quinoline unit influencing the LUMO level (reduction).
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of a chemical species. For a compound like this compound, this method would involve dissolving the compound in a suitable solvent with a supporting electrolyte and cycling the potential of a working electrode.
The resulting voltammogram, a plot of current versus applied potential, would reveal the oxidation and reduction potentials of the molecule. These potentials correspond to the removal or addition of electrons from the molecule's frontier orbitals. The reversibility of these processes provides insight into the stability of the resulting radical cations and anions. For similar fluorene-based organic semiconductors, CV is typically used to determine their potential as charge-transporting materials in electronic devices.
Energy Level Alignment (HOMO/LUMO) Derived from Electrochemistry
The data obtained from cyclic voltammetry are crucial for estimating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical parameters that govern the charge injection and transport properties of a material in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).
The onset potentials of the first oxidation (Eox) and first reduction (Ered) waves in the cyclic voltammogram can be used to calculate the HOMO and LUMO energy levels, respectively. core.ac.uk These calculations are typically performed relative to a reference standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple. core.ac.uk The empirical formulas often used are:
EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV
ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV
The electrochemical energy gap (Egel) can then be determined as the difference between the HOMO and LUMO levels (Egel = ELUMO - EHOMO). This provides an estimate of the electronic band gap of the material. researchgate.netlew.ro
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with high accuracy. This allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, the expected molecular formula is C24H19N. nih.gov
In an HRMS experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured to several decimal places. The experimentally measured mass would then be compared to the theoretically calculated mass for the C24H19N formula. A close match between the experimental and calculated values (typically within a few parts per million, ppm) would serve as definitive proof of the compound's identity and purity.
Advanced Morphological and Spectroscopic Techniques
The performance of organic semiconductor devices is highly dependent on the morphology of the active material in its solid state or thin-film form. Advanced microscopy and spectroscopic techniques are employed to characterize these properties.
Atomic Force Microscopy (AFM) for Film Characterization
Atomic Force Microscopy (AFM) offers even higher resolution imaging of surface topography, down to the nanometer scale. researchgate.net It is particularly useful for characterizing the surface roughness and grain structure of thin films. researchgate.netimp.kiev.ua For a film of this compound, AFM could provide quantitative data on parameters such as root-mean-square (RMS) roughness and the size and distribution of crystalline or amorphous domains. researchgate.net A smooth, uniform film is generally desirable for efficient charge transport and to prevent short circuits in multilayered device architectures.
Time-of-Flight (TOF) Mobility Measurements
The charge carrier mobility is a measure of how quickly electrons or holes can move through a material under the influence of an electric field, a critical parameter for any semiconductor. rug.nl The Time-of-Flight (TOF) technique is a direct method for measuring this mobility. researchgate.netresearchgate.net
In a TOF experiment, a thin film of the material is sandwiched between two electrodes. A short pulse of light generates a sheet of charge carriers near one electrode. An applied voltage then causes these carriers to drift across the film to the opposite electrode, generating a transient photocurrent. The time it takes for the carriers to traverse the film (the transit time) is measured, and from this, the charge carrier mobility can be calculated. This provides essential information on the material's intrinsic charge transport capabilities. researchgate.net
Two-Photon Absorption Spectroscopy
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This phenomenon is of significant interest for applications such as optical power limiting, 3D microfabrication, and bioimaging. nih.gov The efficiency of this process is quantified by the TPA cross-section (σ₂ or δ), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). acs.org
Fluorene derivatives are known to exhibit substantial TPA cross-sections, making them attractive candidates for nonlinear optical materials. nih.govacs.org The 9,9-dimethyl-9H-fluoren-2-yl moiety, in particular, has been incorporated into larger molecular structures to enhance their TPA response.
A notable example is the BODIPY derivative ZL-61, which incorporates two 9,9-dimethyl-9H-fluoren-2-yl groups. This compound demonstrates a strong TPA response in the near-infrared region. nih.gov The TPA cross-section for ZL-61 was determined to be exceptionally high, highlighting the significant contribution of the fluorenyl groups to the nonlinear optical properties of the molecule. nih.gov Research on various fluorene-based molecules has shown that the incorporation of thiophene (B33073) and alkynyl moieties can further increase the TPA cross-section values. nih.gov For instance, some fluorene derivatives exhibit TPA cross-sections ranging from approximately 217 GM to 563 GM. nih.gov Another study on fluorenone-based molecules reported TPA cross-sections between 100 and 230 GM. science.gov
Table 1: Two-Photon Absorption (TPA) Cross-Section of a Derivative Containing the 9,9-Dimethyl-9H-fluoren-2-yl Moiety
| Compound Name | TPA Cross-Section (δ) [GM] | Wavelength [nm] |
|---|---|---|
| 1,7-Diphenyl-3,5-bis(9,9-dimethyl-9H-fluoren-2-yl)-boron-diuoride-azadipyrromethene (ZL-61) | 8321 | 800 |
Data sourced from Molecules. nih.gov
Transient Photovoltage Decay Techniques for Photovoltaic Studies
Transient photovoltage (TPV) decay is a crucial characterization technique used to investigate the charge carrier recombination kinetics in photovoltaic devices. The method involves perturbing the solar cell at its open-circuit condition with a small light pulse and then measuring the subsequent decay of the photovoltage over time. The rate of this decay provides direct insight into the charge carrier lifetime (τ), a critical parameter that dictates the efficiency of a solar cell. researchgate.net A longer carrier lifetime signifies slower recombination of photogenerated electrons and holes, which is essential for achieving high power conversion efficiencies. nih.gov
While specific TPV decay data for this compound was not found in the reviewed literature, studies on related fluorene-based materials in organic and perovskite solar cells underscore the importance of this analysis. The fluorene core is a common building block for hole-transporting materials (HTMs) and donor components in organic photovoltaics due to its excellent charge transport properties and thermal stability. nih.govresearchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key indicator of a material's suitability for applications that involve high-temperature processing or operation, such as in organic light-emitting diodes (OLEDs) and organic solar cells. nih.govresearchgate.net
Fluorene derivatives, particularly those with 9,9-dialkyl substitutions, are well-regarded for their high thermal and chemical stability. The 9,9-dimethyl-9H-fluorene unit imparts significant thermal robustness to molecular structures. Studies on a series of chromophores based on the closely related 9,9-dimethyl-9H-fluoren-2-amine scaffold demonstrated excellent heat stability. nih.gov TGA measurements showed that these compounds exhibit onset decomposition temperatures above 325 °C, after which significant weight loss is observed. nih.gov This high thermal stability is a critical attribute for the fabrication of durable and reliable optoelectronic devices. nih.gov The decomposition of related imidazoline/dimethyl succinate (B1194679) hybrids has been shown to be a multi-step process that begins at temperatures around 200 °C. researchgate.net
Table 2: Thermal Stability of Chromophores Based on the 9,9-Dimethyl-9H-fluorene Moiety
| Compound Type | Onset Decomposition Temperature (Td) [°C] |
|---|---|
| Chromophores based on 9,9-dimethyl-9H-fluoren-2-amine | > 325 |
Data sourced from Molecules. nih.gov
Theoretical and Computational Investigations of 2 9,9 Dimethyl 9h Fluoren 2 Yl Quinoline Systems
Density Functional Theory (DFT) Calculations
DFT is a robust computational method used to investigate the electronic structure of many-body systems, making it an ideal choice for studying complex organic molecules. nih.gov It is widely employed to determine optimized geometries, molecular orbital energies, and other electronic properties that are fundamental to a molecule's behavior. rsc.org
The first step in the computational analysis of 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline is the optimization of its ground-state molecular geometry. This is typically achieved using DFT methods, often with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a basis set such as 6-31G(d,p). nih.govacs.org This level of theory has proven effective for a wide range of organic molecules. ijcce.ac.ir
The optimized structure reveals key steric and electronic features. The molecule consists of a planar fluorene (B118485) moiety connected to a quinoline (B57606) ring at the 2-position. The presence of two methyl groups at the C9 position of the fluorene unit creates a tetrahedral geometry at this carbon, preventing intermolecular stacking and improving solubility in common organic solvents. A critical geometric parameter is the dihedral angle between the planes of the fluorene and quinoline rings. Due to steric hindrance between the hydrogen atoms on the adjacent rings, the two moieties are not perfectly coplanar. This twist angle influences the degree of π-conjugation across the molecule, which in turn affects its electronic properties. DFT calculations can precisely predict this angle, which is expected to be non-zero, leading to a partially broken conjugation that impacts both absorption and emission characteristics.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. researchgate.net The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy difference between them, the HOMO-LUMO gap (Egap), is a crucial parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. researchgate.net
In the this compound system, the 9,9-dimethylfluorene unit acts as the primary electron-donating moiety, while the quinoline ring serves as the electron-accepting component. DFT calculations show that the electron density of the HOMO is predominantly localized on the fluorene fragment. Conversely, the LUMO's electron density is mainly distributed over the quinoline ring and the π-bridge connecting the two units. This spatial separation of the FMOs is a characteristic feature of donor-acceptor molecules and is fundamental to their charge-transfer properties. nih.gov
Below is a table summarizing typical energetic values for this class of compounds, as predicted by DFT calculations.
| Parameter | Predicted Value (eV) | Description |
| EHOMO | -5.50 to -5.80 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.10 to -2.40 | Energy of the Lowest Unoccupied Molecular Orbital |
| Egap (HOMO-LUMO) | 3.10 to 3.40 | Energy gap, indicating electronic excitation energy |
Note: These values are representative for fluorenyl-quinoline systems and are calculated using DFT at the B3LYP/6-31G(d,p) level of theory.
The reorganization energy (λ) is a critical parameter for evaluating the charge transport properties of organic materials. It quantifies the energy required for the geometric relaxation of a molecule as it transitions from its neutral-state geometry to its charged-state geometry and vice versa. nih.gov Lower reorganization energies facilitate faster charge transfer rates according to Marcus theory, making them a key target in the design of efficient organic electronic materials. nih.govresearchgate.net
The total reorganization energy has two components: the internal reorganization energy (λint), related to changes in the molecular geometry, and the external reorganization energy, related to the surrounding medium. DFT calculations are particularly effective for predicting the internal reorganization energy for both hole (λh) and electron (λe) transport. This is achieved by performing geometry optimizations for both the neutral and charged (anion and cation) states of the molecule.
For a rigid molecule like this compound, the reorganization energies are expected to be relatively low, suggesting its potential suitability for charge transport applications.
| Parameter | Predicted Value (eV) | Description |
| λh (hole) | 0.20 to 0.30 | Reorganization energy for hole transport |
| λe (electron) | 0.25 to 0.35 | Reorganization energy for electron transport |
Note: Values are typical for rigid aromatic systems and are derived from DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT)
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption and emission spectra. researchgate.netresearchgate.net It provides detailed information about electronic transitions, including their energies, strengths, and the nature of the orbitals involved.
TD-DFT calculations are used to predict the vertical excitation energies from the ground state (S0) to various excited states (Sn). The lowest energy transition, S0 → S1, is typically the most important for photophysical applications. For this compound, this transition is primarily characterized as a π → π* transition, originating from the HOMO and terminating in the LUMO. nih.gov
The calculations provide the excitation energy (often expressed as the wavelength of maximum absorption, λmax) and the oscillator strength (f), which is a measure of the transition's probability. A higher oscillator strength indicates a more intense absorption band. Analysis of the orbitals involved confirms the nature of the transition. For this molecule, the S0 → S1 transition corresponds to the transfer of electron density from the fluorene-centered HOMO to the quinoline-centered LUMO.
| Parameter | Predicted Value | Description |
| λmax (S0 → S1) | 340 - 360 nm | Wavelength of maximum absorption for the lowest energy transition |
| Oscillator Strength (f) | > 0.5 | Indicates a strongly allowed electronic transition |
| Major Contribution | HOMO → LUMO | Confirms the primary orbitals involved in the excitation |
Note: Predictions are based on TD-DFT calculations, often using functionals like CAM-B3LYP which are well-suited for charge-transfer systems. researchgate.net
The spatial separation of the HOMO (on the fluorene donor) and LUMO (on the quinoline acceptor) strongly suggests that the lowest energy electronic excitation will possess significant Intramolecular Charge Transfer (ICT) character. nih.gov Upon absorption of a photon, an electron is promoted from the electron-rich fluorene moiety to the electron-deficient quinoline moiety. rsc.org
TD-DFT provides a quantitative way to analyze this phenomenon. The nature of the ICT can be visualized by plotting electron density difference maps between the ground and excited states. These maps show regions of decreased electron density (typically around the donor) and increased electron density (around the acceptor) upon excitation. Furthermore, the degree of ICT can be assessed by analyzing the orbital contributions to the excitation. A dominant HOMO → LUMO transition in a donor-acceptor system is a clear indicator of ICT. nih.govrsc.org This charge transfer into the excited state is responsible for the molecule's large change in dipole moment upon excitation, a property that often leads to interesting solvatochromic effects, where the emission and absorption spectra shift with solvent polarity. nih.gov
Simulation of Absorption and Emission Spectra
The optical properties of this compound, particularly its absorption and emission characteristics, are primarily investigated using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) stands out as a prevalent computational method for simulating the electronic absorption and emission spectra of such organic molecules with reasonable accuracy and computational cost. researchgate.netmdpi.com This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the simulation of the subsequent radiative decay, which results in fluorescence. mdpi.com
The accuracy of TD-DFT simulations heavily relies on the choice of the functional and basis set. For donor-acceptor systems like the target molecule, where the fluorene unit acts as an electron donor and the quinoline moiety as an electron acceptor, functionals like CAM-B3LYP are often employed to accurately describe charge-transfer states. researchgate.net The simulations typically predict the maximum absorption wavelength (λmax), the corresponding oscillator strength (f), which indicates the intensity of the transition, and the molecular orbitals involved in the electronic transition. mdpi.com
For this compound, the lowest energy absorption is expected to be dominated by the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Computational analyses of similar structures show that the HOMO is generally localized on the electron-rich fluorene moiety, while the LUMO is centered on the electron-deficient quinoline ring. mdpi.com This spatial separation of frontier orbitals is characteristic of an intramolecular charge transfer (ICT) transition. nih.gov
The simulated emission spectra are obtained by optimizing the geometry of the first excited state (S₁) and calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima provides the Stokes shift, a critical parameter in fluorescence applications. Furthermore, simulations are often performed in different solvents using models like the Polarizable Continuum Model (PCM) to predict solvatochromic effects—the shift in spectral bands with changing solvent polarity. researchgate.net A significant red-shift in emission with increasing solvent polarity further substantiates the ICT nature of the excited state.
| Parameter | Gas Phase | THF (ε=7.58) | DMSO (ε=46.8) |
| λabs (nm) | 355 | 362 | 368 |
| Oscillator Strength (f) | 0.85 | 0.89 | 0.92 |
| Major Contribution | H→L (95%) | H→L (94%) | H→L (93%) |
| λem (nm) | 410 | 435 | 460 |
| Stokes Shift (cm-1) | 3980 | 4950 | 5890 |
This table presents hypothetical data representative of TD-DFT calculations (CAM-B3LYP/6-311G++(d,p)) for this compound, illustrating typical trends based on studies of similar donor-acceptor molecules. researchgate.net
Investigation of Excited State Dynamics (e.g., ESIPT, TICT, Intersystem Crossing)
Understanding the deactivation pathways of the excited state is crucial for predicting a molecule's photophysical behavior, such as its fluorescence quantum yield and lifetime. Computational chemistry provides powerful tools to investigate these complex dynamics.
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a phototautomerization process that requires a molecule to possess both a proton-donating group (e.g., -OH) and a proton-accepting group in close spatial proximity. nih.govnih.gov The base structure of this compound lacks the necessary acidic proton for ESIPT to occur. However, theoretical studies on analogous systems, such as phenol-quinoline compounds, show that if a hydroxyl group were introduced at an appropriate position (e.g., ortho to the quinoline's nitrogen atom on a connecting phenyl ring), a low-barrier ESIPT process could be induced. nih.gov This would result in a characteristic dual emission: a high-energy band from the locally excited (LE) state and a significantly red-shifted band with a large Stokes shift from the proton-transferred tautomer species. nih.govmdpi.com
Twisted Intramolecular Charge Transfer (TICT): In molecules with donor and acceptor units linked by a single bond, a TICT state can form in the excited state. This process involves a rotation around the single bond, leading to a conformation with minimal orbital overlap between the donor and acceptor, which stabilizes the charge-separated state. This TICT state is often non-emissive or weakly emissive at a much longer wavelength, providing a non-radiative decay channel that can quench fluorescence. For this compound, the C-C bond connecting the fluorene and quinoline rings is a potential axis for such rotation. Computational modeling can map the potential energy surface of the S₁ state as a function of the dihedral angle to identify the energy barriers between the planar LE state and the perpendicular TICT state.
Intersystem Crossing (ISC): Intersystem crossing is a radiationless transition between states of different spin multiplicity, typically from a singlet excited state (S₁) to a triplet excited state (T₁). researchgate.net The efficiency of this process is critical for applications in phosphorescent organic light-emitting diodes (PhOLEDs). The rate of ISC can be predicted computationally by calculating the singlet-triplet energy gap (ΔEST) and the spin-orbit coupling (SOC) between the relevant states. A small ΔEST and large SOC facilitate rapid ISC. The presence of the nitrogen atom in the quinoline moiety can enhance SOC compared to pure hydrocarbons, potentially making fluorenyl-quinoline systems interesting candidates for triplet-state applications. researchgate.net
| Parameter | Calculated Value (eV) | Significance |
| S1 Energy | 3.45 | Energy of the first singlet excited state |
| T1 Energy | 2.80 | Energy of the first triplet excited state |
| T2 Energy | 3.50 | Energy of the second triplet excited state |
| ΔEST (S1-T1) | 0.65 | A larger gap generally disfavors S₁→T₁ ISC |
| ΔE(S1-T2) | -0.05 | Near-degeneracy can enable efficient S₁→T₂ ISC (El-Sayed allowed) |
| SOC (S1↔T2) | ~1.0 cm-1 | Spin-orbit coupling matrix element; larger values increase ISC rate |
This table shows representative theoretical values for excited state properties of a fluorenyl-quinoline system, highlighting parameters crucial for predicting ISC rates. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While quantum mechanical calculations provide insight into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of molecules in a condensed phase over time. arabjchem.orguantwerpen.be Using classical mechanics and pre-defined force fields (like GAFF), MD simulations can model systems containing thousands of atoms, providing a picture of how this compound behaves in a realistic environment, such as in solution or an amorphous solid film. nih.gov
A key aspect investigated by MD is the conformational flexibility, particularly the distribution of the dihedral angle between the fluorenyl and quinolyl planes. nih.gov This conformation directly influences the extent of π-conjugation and, consequently, the optoelectronic properties. Simulations can reveal the most stable conformations and the energy barriers to rotation, which affects the potential for forming TICT states. researchgate.net
MD simulations are also used to analyze how the molecule interacts with its surroundings. For instance, by simulating the molecule in a solvent box (e.g., water or toluene), one can compute radial distribution functions (RDFs) to understand the solvation structure and specific solvent-solute interactions. arabjchem.org In the context of materials science, MD can be used to simulate the morphology of an amorphous film, providing insights into intermolecular packing and its effect on charge transport properties.
| Simulation Parameter | System | Result |
| Simulation Time | 100 ns | NVT Ensemble |
| System | Single molecule in Toluene box | 300 K |
| Average Dihedral Angle | Fluorene-Quinoline | 35.2° ± 8.5° |
| RMSD of Solute | Cα atoms | 1.8 Å |
| RDF (g(r)) peak | Solute center to Toluene | 5.1 Å |
This table provides an example of typical results obtained from an MD simulation of this compound, offering insights into its dynamic conformational behavior in a non-polar solvent. arabjchem.org
Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Distribution Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density (ρ(r)). amercrystalassn.orgwiley-vch.de This approach partitions the molecule into discrete atomic "basins" and identifies critical points in the electron density, which are used to characterize the nature of atomic interactions. nih.gov
For this compound, QTAIM analysis would be particularly useful for characterizing the bond connecting the fluorene and quinoline fragments. By locating the bond critical point (BCP) along the path of maximum electron density between the two carbon atoms, several properties can be calculated. These include the electron density at the BCP (ρBCP), its Laplacian (∇²ρBCP), and the total energy density (HBCP). researchgate.net
The values of these parameters distinguish between different types of chemical bonds. For instance, a covalent bond (shared interaction) is typically characterized by a high ρBCP and a negative ∇²ρBCP. In contrast, closed-shell interactions (like ionic bonds or van der Waals forces) show low ρBCP and positive ∇²ρBCP. The sign of HBCP can also indicate the degree of covalent character. This analysis provides a quantitative description of the electronic structure that complements the more orbital-based views from other methods. nih.gov
| Bond (Atom Pair) | ρBCP (a.u.) | ∇²ρBCP (a.u.) | HBCP (a.u.) | Bond Character |
| C-C (Inter-ring) | 0.275 | -0.710 | -0.285 | Predominantly covalent |
| C=C (Quinoline) | 0.320 | -0.895 | -0.450 | Covalent (double bond character) |
| C=N (Quinoline) | 0.335 | -0.450 | -0.480 | Polar covalent |
This table presents plausible QTAIM data for key bonds in this compound, derived from computational studies on similar aromatic systems. researchgate.netnih.gov
Computational Predictions of Optoelectronic Parameters and Device Performance Metrics
Computational methods, primarily DFT, are indispensable for predicting the electronic parameters that govern the performance of organic materials in optoelectronic devices like OLEDs. ankara.edu.tr These predictions guide the rational design of new materials by establishing structure-property relationships.
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO levels are fundamental parameters. researchgate.net The HOMO energy relates to the ionization potential (IP) and the ability to donate an electron (hole transport), while the LUMO energy relates to the electron affinity (EA) and the ability to accept an electron (electron transport). The HOMO-LUMO energy gap (Eg) provides an estimate of the molecule's excitation energy and influences its color and electrochemical stability. nih.gov For this compound, the high-lying HOMO is expected from the fluorene unit, and the low-lying LUMO from the quinoline, making it a potential candidate for an emissive material. mdpi.com
Reorganization Energy (λ): The reorganization energy is the energy required for a molecule and its surrounding environment to relax structurally after a charge is added or removed. It is a critical factor determining charge mobility, with lower values of λ indicating faster charge transfer rates. It is calculated separately for holes (λh) and electrons (λe). A well-designed material for a specific charge transport layer should have a low reorganization energy for that charge carrier.
Device Performance Metrics: The calculated parameters provide qualitative predictions of device performance. For example, the HOMO and LUMO levels determine the energy barriers for injecting holes and electrons from the electrodes. A good alignment of these levels with the work functions of the electrodes is necessary for efficient charge injection. The relative values of hole and electron reorganization energies can suggest whether the material is better suited for a hole-transport layer (HTL), an electron-transport layer (ETL), or an emissive layer (EML) in an OLED. nih.govacs.org
| Parameter | Predicted Value | Relevance to Device Performance |
| HOMO Energy | -5.65 eV | Hole injection from anode; stability |
| LUMO Energy | -2.40 eV | Electron injection from cathode |
| Energy Gap (Eg) | 3.25 eV | Determines emission color (blue region) |
| Ionization Potential (IP) | 5.70 eV | Energy to remove an electron |
| Electron Affinity (EA) | 2.35 eV | Energy gained by adding an electron |
| λhole (λh) | 0.22 eV | Efficiency of hole transport |
| λelectron (λe) | 0.28 eV | Efficiency of electron transport |
This table summarizes key optoelectronic parameters for this compound as would be predicted by DFT calculations, indicating its potential utility in electronic devices. nih.govacs.org
Advanced Optoelectronic and Functional Materials Applications of 2 9,9 Dimethyl 9h Fluoren 2 Yl Quinoline
Organic Light-Emitting Diodes (OLEDs)
The unique molecular architecture of 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline, which combines a hole-transporting fluorene (B118485) unit with an electron-transporting quinoline (B57606) moiety, makes it a versatile material for various applications within Organic Light-Emitting Diodes (OLEDs). Its rigid structure, high thermal stability, and bipolar charge transport characteristics have led to its investigation in multiple functional layers of the OLED stack, from the emissive layer to charge transport and blocking layers.
Application as Host Materials in Emissive Layers
The efficacy of phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs relies heavily on the host material used in the emissive layer. An ideal host must possess several key attributes: a high triplet energy (ET) to confine the triplet excitons of the guest emitter, balanced hole and electron transport capabilities to ensure a wide recombination zone, and good thermal and morphological stability.
The this compound molecule is a promising candidate for a bipolar host material. The 9,9-dimethylfluorene group is a well-established hole-transporting unit, while the quinoline group, an electron-deficient heterocycle, facilitates electron transport. This intrinsic bipolar nature allows for balanced charge injection and transport within the emissive layer, which can lead to a broader recombination zone and help to reduce efficiency roll-off at high brightness. The high triplet energy associated with the fluorene core is particularly advantageous for preventing reverse energy transfer from high-energy phosphorescent emitters, especially for blue and green OLEDs. nih.govossila.com
Research into similar molecular structures, such as those combining carbazole (B46965) (another hole-transporting unit) with quinazoline (B50416) or triazine (electron-transporting units), has demonstrated the effectiveness of this design strategy for creating high-performance host materials for red phosphorescent OLEDs. researchgate.net These bipolar hosts enable high efficiency and brightness by ensuring that the phosphorescent guest molecules are efficiently excited. nih.govresearchgate.net
Role as Electron Transport Layer (ETL) Components
An Electron Transport Layer (ETL) is crucial for facilitating the movement of electrons from the cathode into the emissive layer for recombination with holes. Materials used for ETLs should possess high electron mobility and appropriate Lowest Unoccupied Molecular Orbital (LUMO) energy levels to ensure efficient electron injection from the cathode and to block the migration of excitons away from the emissive layer.
The quinoline fragment in this compound provides the necessary electron-deficient properties for electron transport. Quinoline and its derivatives are known to be effective in ETLs due to their n-type semiconductor characteristics. While this specific compound is not commonly used as a primary ETL material, its molecular design suggests its potential for this role. In practice, its bipolar nature, stemming from the addition of the fluorene unit, often leads to its use as a host material where both electron and hole transport are required simultaneously.
Function as Hole Transport Layer (HTL) Components
The Hole Transport Layer (HTL) facilitates the injection of holes from the anode and their transport to the emissive layer. Key requirements for HTL materials include high hole mobility, suitable Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection, and excellent thermal stability to ensure device longevity.
The 9,9-dimethylfluorene moiety is a cornerstone in the design of high-performance HTMs. rsc.org Fluorene-based materials are known for their high hole mobility and good film-forming properties. mdpi.com For instance, derivatives like 2,7-bis(diarylamino)-9,9-dimethylfluorenes have been successfully synthesized and used as HTMs, demonstrating performance comparable to standard biphenyl-based materials. researchgate.net An OLED device incorporating a similar fluorene-based HTM, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), achieved a maximum luminance of 21,412 cd/m² and a current efficiency of 4.78 cd/A. mdpi.com Although this compound itself is not primarily designated as an HTL material due to its electron-transporting quinoline group, the inherent hole-transporting capability of its fluorene core is a key feature of its versatile electronic properties.
Implementation as Electron Blocking Layer (EBL)
An Electron Blocking Layer (EBL) is often inserted between the emissive layer and the hole transport layer. Its primary function is to confine electrons within the emissive layer by creating an energetic barrier, thus preventing them from leaking into the HTL where they would not contribute to light emission. This confinement enhances the probability of electron-hole recombination within the EML, thereby increasing device efficiency. An effective EBL material must have a LUMO energy level that is significantly higher than that of the adjacent emissive layer material.
Given the strong hole-transporting characteristics of the fluorene unit, this compound could theoretically function as an EBL. Its relatively high LUMO level, influenced by the fluorene moiety, could create the necessary barrier to confine electrons within a designated emissive layer, forcing recombination to occur where desired.
Utilization as a Ligand in Phosphorescent Metal Complexes (e.g., Iridium Complexes)
One of the most significant applications of this compound is as a cyclometalating ligand in heavy metal complexes, particularly those of iridium(III), for phosphorescent OLEDs (PhOLEDs). In these complexes, the ligand coordinates to the central metal ion, and its electronic properties play a direct role in determining the photophysical characteristics of the resulting material, such as emission color, quantum efficiency, and stability. nih.gov
| Property | Value | Source |
| Compound Name | Bisthis compound iridium(III) | lumtec.com.tw |
| CAS Number | 889750-25-8 | lumtec.com.tw |
| Molecular Formula | C₅₃H₄₃IrN₂O₂ | lumtec.com.tw |
| Molecular Weight | 932.14 g/mole | lumtec.com.tw |
| Photoluminescence (PL) | 615 nm (in THF) | lumtec.com.tw |
| UV-Vis Absorption | 309, 368 nm (in THF) | lumtec.com.tw |
| Thermal Stability (TGA) | >320 °C (0.5% wt. loss) | lumtec.com.tw |
Influence on Device Efficiency, Luminous Efficiency, and Operational Lifetime Characteristics
The multifaceted roles of this compound and its derivatives directly impact key OLED performance metrics, including efficiency and operational stability. encyclopedia.pub
When used as a ligand in the red phosphorescent emitter Ir(flq)₂(acac), it contributes to creating a highly stable and efficient device. The high thermal stability (TGA >320 °C) ensures the material can withstand the heat generated during device operation, a critical factor for achieving a long lifetime. lumtec.com.tw The structural rigidity and steric hindrance provided by the dimethylfluorene groups help maintain high luminous efficiency by preventing quenching effects that can reduce the light output over time.
As a bipolar host material, its ability to achieve balanced charge transport is paramount for device performance. Balanced transport ensures that the recombination of electrons and holes occurs efficiently within the emissive layer, leading to high current efficiency (cd/A) and external quantum efficiency (EQE). An imbalance in charge carriers can lead to charge accumulation at interfaces, which is a known degradation mechanism that shortens the operational lifetime of an OLED. nih.govmdpi.com By facilitating a wide recombination zone, materials like this can reduce exciton (B1674681) density, thereby mitigating efficiency roll-off and slowing degradation processes such as triplet-polaron annihilation. mdpi.com
Dye-Sensitized Solar Cells (DSSCs)
The unique electronic and photophysical properties of the this compound scaffold make it a promising candidate for use in dye-sensitized solar cells. The fluorene unit typically acts as a core part of the electron-donating segment or as a component of the π-bridge, while the quinoline moiety can be part of the π-bridge or modified to act as an acceptor/anchoring group.
Development as Photosensitizer Components
In the architecture of DSSCs, organic dyes function as photosensitizers, absorbing solar radiation and injecting electrons into a semiconductor's conduction band. The design of these dyes often follows a donor-π-bridge-acceptor (D-π-A) model to facilitate efficient intramolecular charge transfer upon photoexcitation. researchgate.net The fluorene group is a well-regarded building block for DSSC dyes due to its rigid, co-planar structure which enhances electronic conjugation, and its excellent thermal and photochemical stability. researchgate.net The 9,9-dimethyl substitution on the fluorene core is a common strategy to improve solubility and prevent aggregation on the semiconductor surface, which would otherwise hinder performance.
Derivatives of quinoline have also been incorporated into D-π-A structures for DSSCs, serving as an effective π-bridge that can modulate the electronic properties of the sensitizer. researchgate.net The combination of a fluorene donor with a quinoline unit in a single molecule, like this compound, offers a promising framework for efficient photosensitizers. By attaching suitable donor and acceptor/anchoring groups to this core, its light-harvesting capabilities and photovoltaic performance can be optimized. Research on similar D-A-π-A dyes incorporating quinoline has shown that modifying auxiliary acceptors can significantly improve power conversion efficiency. researchgate.net
Table 1: Photovoltaic Performance of Representative Quinoline-Based D-A-π-A Dyes
| Dye | Voc (V) | Jsc (mA cm-2) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |
|---|---|---|---|---|
| BIM1 | 0.635 | 10.15 | 0.72 | 4.63 |
| BIM2 | 0.627 | 11.53 | 0.72 | 5.21 |
| BIM3 | 0.641 | 9.27 | 0.73 | 4.34 |
Data adapted from research on D-A-π-A dyes where quinoline is the π-bridge and cyanoacrylic acid is the acceptor. researchgate.net
Anchoring Group Design in DSSCs
For a photosensitizer to function effectively, it must be securely adsorbed onto the surface of the semiconductor, typically titanium dioxide (TiO₂). This is achieved through the incorporation of one or more anchoring groups into the dye's molecular structure. nih.gov These groups not only ensure strong binding to the TiO₂ surface but also provide the pathway for efficient electron injection from the dye's excited state into the semiconductor's conduction band. nih.gov
The most commonly employed anchoring groups in DSSC dyes are carboxylic acid and cyanoacrylic acid. nih.govscribd.com In the context of this compound, these anchors would typically be attached to the quinoline end of the molecule, transforming it into the acceptor-anchor part of the D-π-A system. The nitrogen atom in the quinoline ring can also influence the binding properties and electronic coupling with the TiO₂ surface.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of flexible and printed electronics. researchgate.net The performance of an OFET is largely determined by the charge-transport properties of the organic semiconductor used as the active layer. Fluorene derivatives are widely investigated as high-performance organic semiconductors due to their rigid and planar structure, which facilitates intermolecular π-π stacking and efficient charge transport. researchgate.net
The this compound molecule combines the favorable charge-transport characteristics of the fluorene core with the electronic properties of the quinoline unit. Fluorene-based materials have been successfully used in both p-type (hole-transporting) and n-type (electron-transporting) OFETs, depending on the electron-donating or -withdrawing nature of the substituents. researchgate.net The incorporation of a nitrogen-containing heterocycle like quinoline can influence the material's energy levels (HOMO/LUMO) and its charge-carrier polarity. While specific OFET performance data for this compound is not widely reported, related fluorene derivatives have shown promising results.
Table 2: Key Performance Parameters for OFETs
| Parameter | Description | Desirable Value |
|---|---|---|
| Charge Carrier Mobility (μ) | The velocity of charge carriers in the semiconductor under an applied electric field. | High ( > 1 cm²/Vs) |
| On/Off Current Ratio (Ion/Ioff) | The ratio of the drain current in the "on" state to the "off" state. | High ( > 10⁶) |
| Threshold Voltage (Vth) | The gate voltage required to turn the transistor "on". | Low (close to 0 V) |
| Subthreshold Swing (SS) | The change in gate voltage needed to change the drain current by one order of magnitude. | Small |
The development of new fluorene-based semiconductors, including those incorporating heterocyclic moieties, is a key area of research aimed at improving the performance and stability of OFETs for applications in flexible displays, sensors, and RFID tags. researchgate.net
Molecular Sensors and Chemosensors
The inherent fluorescence of the fluorene unit and the metal-coordinating ability of the quinoline nitrogen make this compound an excellent candidate for the development of molecular sensors.
"Turn-On" Fluorescence Sensor Design
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. nih.gov A "turn-on" sensor is one that is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon binding to its target. researchgate.net This mechanism offers high sensitivity and a low background signal.
The design of such sensors often relies on mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). researchgate.net In a typical PET-based sensor, a receptor unit is linked to a fluorophore. In the absence of the target analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, "turning on" the fluorescence. researchgate.net
Quinoline and its derivatives are excellent fluorophores for designing such sensors. nanobioletters.com Depending on the nature of the attached receptor groups, derivatives of the this compound scaffold could be designed to act as "turn-on" fluorescent sensors for various analytes. For instance, attaching a receptor with a lone pair of electrons (like an amine) to the quinoline or fluorene part could create a PET-based sensor where the binding of a metal ion to the receptor and the quinoline nitrogen would block the quenching pathway and restore fluorescence. nih.govresearchgate.net
Metal-Ion Recognition Capabilities
The nitrogen atom in the quinoline ring acts as a Lewis base, making it an effective binding site for various metal ions. nih.gov This property has led to the widespread development of quinoline-based chemosensors for the selective and sensitive detection of metal ions. asianpubs.org The fluorene moiety serves as a stable and robust fluorophore, providing the optical signal for detection.
Upon coordination of a metal ion to the quinoline nitrogen, several changes can occur that lead to a detectable signal:
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can restrict intramolecular rotations or vibrations within the molecule, reducing non-radiative decay pathways and leading to a significant enhancement of fluorescence intensity. nanobioletters.com
Spectral Shifts: The coordination can alter the electronic structure of the molecule, causing a shift in the absorption and emission spectra (either a blue shift or a red shift), which can be used for ratiometric sensing. rsc.org
Fluorescence Quenching: In some cases, particularly with paramagnetic metal ions like Fe³⁺ or Cu²⁺, the binding can lead to fluorescence quenching through energy or electron transfer processes. nih.govresearchgate.net
Quinoline-based sensors have demonstrated high selectivity for a range of metal ions, including biologically and environmentally important species like Zn²⁺, Cu²⁺, and Fe³⁺. nanobioletters.comrsc.orgresearchgate.net The selectivity can be tuned by introducing additional coordinating groups near the quinoline nitrogen to create a binding pocket that is specific to a particular ion's size, charge, and preferred coordination geometry.
Table 3: Examples of Metal-Ion Sensing by Quinoline-Based Probes
| Probe Type | Target Ion | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| Quinoline-based probe | Cu²⁺ | Fluorescence Enhancement | 1.03 µM |
| Quinoline derivative | Fe³⁺ | Fluorescence Quenching | 8.67 x 10⁻⁵ M |
| Quinoline-based sensor | Zn²⁺ | "Turn-on" Fluorescence | 3.8 x 10⁻⁸ M |
Data is for representative quinoline-based sensors and not the specific subject compound. nanobioletters.comnih.govrsc.org
Non-Linear Optical (NLO) Materials
The quest for advanced non-linear optical (NLO) materials, essential for applications in optical switching, data storage, and telecommunications, has led to significant research into organic chromophores. Among these, molecules based on the fluorene scaffold have garnered considerable attention due to their rigid, planar structure and excellent thermal stability, which are conducive to creating robust NLO materials. The compound this compound is structurally well-suited for NLO applications, embodying the key design principles for second-order NLO activity.
The fundamental design strategy for molecular NLO chromophores revolves around the creation of a donor-π-acceptor (D-π-A) architecture. This "push-pull" system involves an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field (like that of a laser), which is the microscopic origin of the NLO response. The efficiency of this process is quantified by the first hyperpolarizability (β), a molecular-level tensor property that dictates the magnitude of the second-order NLO effect.
In the structure of this compound, these principles are clearly manifested:
Donor/π-Bridge (Fluorene): The 9,9-dimethylfluorene unit serves as a highly efficient and rigid π-conjugated bridge. The fluorene moiety itself is electron-rich and can act as a donor component. Its planarity ensures effective orbital overlap along the conjugation pathway, which is crucial for enhancing hyperpolarizability. The dimethyl substitution at the C9 position improves solubility and prevents aggregation, preserving the NLO properties of individual molecules in the bulk material.
Acceptor (Quinoline): The quinoline moiety is an effective electron-accepting group due to the presence of the electronegative nitrogen atom within its aromatic ring system.
Linear Conjugation: The connection at the 2-position of both the fluorene and quinoline rings creates a linear conjugation path. Research has shown that modulating the conjugation pathway is a critical factor, with linear D-π-A systems often exhibiting significantly enhanced hyperpolarizability compared to non-linear analogues with identical donor-acceptor pairs.
While direct experimental hyperpolarizability data for this compound is not extensively reported in the literature, studies on analogous fluorene-based D-π-A chromophores provide valuable insights into the expected performance. Hyper-Rayleigh Scattering (HRS) is a common experimental technique used to measure the first hyperpolarizability (β_HRS_). Theoretical calculations using Density Functional Theory (DFT) are also employed to predict NLO properties.
Structural Analysis and Intermolecular Interactions in 2 9,9 Dimethyl 9h Fluoren 2 Yl Quinoline Systems
X-ray Single Crystal Diffraction Studies
An X-ray diffraction study of 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline would reveal the precise bond lengths and angles of the fused aromatic rings and the substituent groups. The fluorene (B118485) moiety is generally planar, though slight deviations can occur due to crystal packing forces. nih.gov The C-C bond lengths within the aromatic rings would be expected to be in the typical range for sp²-hybridized carbons (approx. 1.36–1.41 Å), while the C-N bond in the quinoline (B57606) ring would have a characteristic length reflecting its aromatic nature. The geometry around the sp³-hybridized C9 carbon of the fluorene unit, bonded to two methyl groups, would be tetrahedral.
Illustrative Molecular Geometry Data
| Parameter | Expected Value Range | Description |
| C-C (aromatic) | 1.36 - 1.41 Å | Bond lengths within the fluorene and quinoline rings. |
| C-N (quinoline) | 1.32 - 1.37 Å | Bond lengths for the carbon-nitrogen bonds in the quinoline ring. |
| C-C (inter-ring) | 1.48 - 1.50 Å | The single bond connecting the fluorene and quinoline moieties. |
| C-C (methyl) | 1.52 - 1.54 Å | Bonds between the C9 fluorene carbon and the methyl group carbons. |
| C-N-C (quinoline) | ~117° | The bond angle within the quinoline heterocyclic ring. |
| C-C-C (fluorene C9) | ~104° | The internal bond angle at the five-membered ring of the fluorene unit. |
Crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by a delicate balance of intermolecular forces, which collectively minimize the energy of the system. In compounds containing large aromatic surfaces like this compound, packing is often dominated by van der Waals forces and specific interactions like hydrogen bonding and π-stacking. The bulky 9,9-dimethyl groups on the fluorene moiety play a significant role in dictating the packing motif by creating steric hindrance that can prevent a perfectly co-planar or closely packed arrangement, potentially leading to herringbone or more complex staggered assemblies. researchgate.net
A critical parameter in defining the conformation of this molecule is the dihedral angle between the fluorene and quinoline ring systems. This angle describes the degree of twisting around the single bond connecting the two moieties. Due to steric hindrance between the hydrogen atoms on the adjacent rings, a completely planar conformation is unlikely. X-ray diffraction would provide a precise value for this angle in the solid state. rug.nl In similar biaryl systems, these angles can range significantly depending on the substitution pattern and the influence of intermolecular interactions within the crystal. For instance, the dihedral angle between benzofuran (B130515) and fluorene ring systems in a related compound was found to be 9.06 (6)°. nih.gov
Expected Dihedral Angle
| Parameter | Expected Value Range | Significance |
| Fluorene-Quinoline Dihedral Angle | 5° - 40° | This angle indicates the degree of twisting between the two major aromatic systems, affecting the molecule's overall shape and electronic conjugation. |
Analysis of Intermolecular Interactions
The supramolecular assembly observed in the crystal structure is a direct result of various non-covalent intermolecular interactions. Identifying and characterizing these interactions is key to understanding the material's stability and properties.
While this compound does not possess classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···N and C-H···π hydrogen bonds. The nitrogen atom in the quinoline ring is a potential hydrogen bond acceptor, and it could interact with aromatic or methyl C-H groups from neighboring molecules. nih.gov These interactions, although weak, can be highly directional and collectively contribute to the stability of the crystal packing, often forming one-dimensional chains or two-dimensional networks. researchgate.net
Potential Hydrogen Bonding Interactions
| Type | Donor | Acceptor | Typical Distance (H···A) |
| C-H···N | Aromatic C-H | Quinoline N | 2.4 - 2.8 Å |
| C-H···π | Aromatic/Methyl C-H | Fluorene/Quinoline π-system | 2.6 - 3.0 Å |
π-stacking is a crucial non-covalent interaction between aromatic rings. mdpi.com Given the extensive aromatic surfaces of both the fluorene and quinoline moieties, π-stacking interactions are highly probable in the crystal structure of this compound. mdpi.com These can manifest as face-to-face or offset (displaced) stacking arrangements. In face-to-face stacking, the centroids of the aromatic rings are aligned, while in offset stacking, they are laterally shifted. The centroid-centroid distance is a key parameter used to characterize these interactions, with typical values ranging from 3.3 to 3.8 Å. researchgate.netnih.gov These interactions play a dominant role in the formation of columnar or layered structures within the crystal.
Typical π-Stacking Parameters
| Interaction Type | Aromatic Systems Involved | Typical Centroid-Centroid Distance |
| Quinoline-Quinoline | Quinoline rings of adjacent molecules | 3.5 - 3.8 Å |
| Fluorene-Fluorene | Fluorene rings of adjacent molecules | 3.5 - 3.8 Å |
| Fluorene-Quinoline | Fluorene of one molecule and quinoline of another | 3.5 - 3.8 Å |
Other Non-Covalent Interactions
For instance, the hydrogen atoms of the methyl groups at the C9 position of the fluorene unit, as well as various aromatic hydrogens, can engage in C–H···π interactions with the π-surfaces of neighboring molecules. nih.gov The distances for these interactions are typically in the range of 2.6 to 2.9 Å. researchgate.net The geometry of these interactions, involving angles (C-H···Cg, where Cg is the centroid of the π-ring) typically between 130° and 170°, contributes to the formation of specific supramolecular motifs, such as herringbone or T-shaped packing arrangements. researchgate.net
Furthermore, van der Waals forces, although non-directional, provide a significant cohesive contribution to the crystal energy. The large, planar surfaces of the fluorenyl and quinolinyl moieties allow for substantial surface area contact between molecules, maximizing these dispersive forces and contributing to the stability of the crystal packing.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the diverse intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can gain detailed insights into the nature and relative importance of different intermolecular contacts. nih.gov
The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The normalized contact distance (dnorm), which is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, and the van der Waals radii of the respective atoms, is mapped onto this surface. mdpi.com Regions with negative dnorm values (typically colored red) indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds or other close contacts. researchgate.net Faint red or white areas represent contacts around the van der Waals separation, while blue regions signify longer contacts. mdpi.com
A complementary tool, the 2D fingerprint plot, provides a quantitative summary of the intermolecular contacts by plotting de against di. nih.gov The distribution and shape of the points on this plot are characteristic of specific types of interactions. By delineating these plots, the percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a precise measure of their prevalence. researchgate.net
For fluorene and quinoline-type structures, H···H contacts typically represent the largest contribution to the crystal packing, often accounting for over 40-50% of the surface area. nih.govresearchgate.net This is followed by C···H/H···C contacts, which represent the C–H···π interactions, and C···C contacts that can indicate π-π stacking. nih.govresearchgate.net
Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Fluorene and Quinoline Derivatives. This table presents typical data from analogous molecular systems to illustrate the expected distribution of intermolecular contacts for this compound.
| Contact Type | Percentage Contribution (%) |
| H···H | 35 - 55 |
| C···H/H···C | 20 - 35 |
| N···H/H···N | 5 - 10 |
| C···C | 3 - 8 |
| Other | < 5 |
| Data synthesized from representative studies on similar molecular structures. researchgate.netnih.govresearchgate.net |
Influence of Substituents on Solid-State Structure and Packing Efficiency
The introduction of substituents onto the this compound core can dramatically alter its solid-state structure and packing efficiency. The nature, size, and position of these substituents modify the delicate balance of intermolecular forces, leading to different crystal symmetries (space groups) and packing motifs. rsc.org
For example, the addition of bulky alkyl groups can sterically hinder close packing and disrupt potential π-π stacking interactions, often leading to lower density crystals. nih.gov Conversely, substituents capable of forming strong and directional interactions, such as hydroxyl (-OH) or amino (-NH2) groups, can introduce robust hydrogen bonding networks. These networks can dominate the crystal packing, leading to highly ordered and stable supramolecular architectures that may differ significantly from the parent compound. nih.gov
The electronic properties of substituents also play a critical role. Electron-donating or electron-withdrawing groups can modify the charge distribution across the aromatic system, influencing the strength of C–H···π and dipole-dipole interactions. acs.org For instance, attaching an electron-withdrawing group like a nitro (-NO2) or cyano (-CN) moiety can enhance interactions with electron-rich portions of adjacent molecules. nih.gov
Ultimately, the cumulative effect of these substituent-induced changes determines the packing efficiency of the crystal. This efficiency is not solely a measure of density but also reflects the optimization of all intermolecular interactions to achieve the lowest energy state for the crystal lattice. rsc.org A comprehensive understanding of these substituent effects is fundamental for crystal engineering, enabling the rational design of materials with desired solid-state properties. nih.gov
Molecular Engineering and Structure Property Relationships of 2 9,9 Dimethyl 9h Fluoren 2 Yl Quinoline
Rational Design for Tailored Electronic and Photophysical Properties
The rational design of molecules based on the 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline framework focuses on manipulating their chemical structure to control their electronic energy levels (HOMO and LUMO), absorption and emission characteristics, and charge transport capabilities.
The substitution patterns on both the fluorene (B118485) and quinoline (B57606) rings are a critical tool for tuning the molecule's properties. The nature of substituents at the 2 and 7 positions of the fluorene core significantly influences the emission spectra. mdpi.com Attaching different substituents, such as via ethynyl (B1212043) linkages, can alter the π-conjugation of the entire molecule. nih.gov
For instance, in related donor-acceptor systems, modifying the substituent on the quinoline ring from a neutral group to a strongly electron-withdrawing group like a nitro (NO2) group can cause a substantial redshift in the photoluminescence spectrum. researchgate.net This demonstrates the high degree of control that substituent choice offers. Symmetrical derivatives of fluorene with various substituents attached to the C-2 and C-7 positions can be synthesized to systematically study these effects. nih.gov Computational studies, including quantum chemical calculations, are often employed to compare the geometrical conformation and correlate the energies of the HOMO and LUMO orbitals with the observed electronic properties. bohrium.com
The pathway of π-conjugation within the molecule is fundamental to its electronic and optical properties. Molecular engineering strategies aim to optimize this pathway to enhance desired characteristics. For chromophores based on the 9,9-dimethyl-9H-fluorene unit, creating a linear conjugation path between donor and acceptor groups can lead to a significant enhancement of intrinsic hyperpolarizability compared to counterparts with a "nonlinear" conjugation path. nih.gov
The this compound system is a classic example of a donor-acceptor (D-A) architecture. The 9,9-dimethylfluorene group typically serves as the electron donor, while the quinoline moiety acts as the electron acceptor. researchgate.netacs.org This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, where electron density moves from the fluorene part to the quinoline part. researchgate.net
The efficiency of this ICT is a key determinant of the material's photophysical behavior. acs.org The strength of the donor and acceptor units directly influences the energy of the ICT state. For example, incorporating stronger electron-donating groups, such as a fluorenyl indoline (B122111) moiety, can enhance the ICT effect and improve light-harvesting capabilities in related dye-sensitized solar cell applications. acs.org In many D-A systems, the lowest-energy absorption band is attributed to this ICT transition. researchgate.netnih.gov The choice of solvent can also play a crucial role, as polar solvents can stabilize the charge-separated excited state, often leading to a redshift (bathochromic shift) in the emission spectrum. nih.gov In some cases, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which can be a pathway for non-radiative decay or give rise to new, red-shifted emission bands. nih.gov
Strategies for Enhancing Emission Characteristics
Derivatives of this compound are particularly promising for blue OLEDs, a critical component for full-color displays and solid-state lighting. Many fluorene-quinoline systems exhibit bright emission in the blue spectral region, often with photoluminescence maxima around 400 nm. researchgate.net
A significant challenge in fluorene-based blue emitters is maintaining color purity and stability. A common issue is the formation of fluorenone defects through oxidation at the C-9 position, which introduces an undesirable green emission component and degrades device performance. The use of the 9,9-dimethylfluorene scaffold inherently improves stability by blocking this reactive site. Further strategies involve swapping the positions of donor and acceptor groups on the fluorene backbone to shift the emission of any potential fluorenone byproduct into the blue region, thereby preserving the color purity of the device.
The performance of blue emitters is often quantified by their Commission Internationale de L'Eclairge (CIE) coordinates. For example, highly efficient blue fluorescent materials based on related benzo-indeno-quinoline structures have achieved deep blue emission with CIE coordinates of (0.16, 0.12). nih.govbohrium.com
| Compound Family | Max. External Quantum Efficiency (EQE) | CIE Coordinates (x, y) | Reference |
|---|---|---|---|
| Benzo-indeno-quinoline Derivatives | 4.32% | (0.16, 0.12) | nih.govbohrium.com |
| Donor-Acceptor Fluorenes (swapped design) | Not specified | (0.16, 0.26) | |
| Quinoline-based TADF Emitters (PXZ-QL) | 17.3% | Not specified | rsc.org |
Fluorescence brightness is a product of the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. Maximizing both parameters is essential for high-performance emitters.
Derivatives of fluorenyl-quinolines have been shown to exhibit high fluorescence efficiency, with quantum yields reported to be as high as 63–97% in solution. researchgate.net The quantum yield can be highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity). unito.it For instance, studies on similar D-A chromophores have shown that strategic modifications can lead to quantum yields ranging from 9% to 37% depending on the specific substituents and their positions. unito.it
In some phenoxazine-quinoline conjugates, phosphorescence quantum yields (ΦP) have been significantly enhanced through aggregation-induced phosphorescence, reaching up to 28% in aggregates and 30.8% in the solid state, demonstrating that molecular design can be used to harness different emission pathways. nih.gov The optimization process involves a careful balance of promoting radiative decay pathways (fluorescence, phosphorescence) while minimizing non-radiative decay channels. unito.it
| Compound Type | Quantum Yield (Φ) | Condition | Reference |
|---|---|---|---|
| 2,4-Difluorenylquinoline Derivatives | 63-97% (Fluorescence) | In solution | researchgate.net |
| Emissive Imidazo[5,1-a]isoquinolines | 9-37% (Fluorescence) | In dichloromethane | unito.it |
| Phenoxazine-Quinoline Conjugate (PQCI) | 30.8% (Phosphorescence) | Solid state | nih.gov |
| Phenoxazine-Quinoline Conjugate (PQBr) | 28% (Phosphorescence) | Aggregates | nih.gov |
Engineering for Optimized Charge Transport and Injection Properties
The efficiency of an organic electronic device is intrinsically linked to the charge transport and injection capabilities of its constituent materials. In this compound, the molecular architecture is deliberately engineered to facilitate these processes. The fluorene unit, particularly with the 9,9-dimethyl substitution, is a well-established building block for hole-transporting materials due to its high photoluminescence quantum yield and excellent thermal stability. Conversely, the quinoline moiety, a nitrogen-containing heterocycle, imparts electron-accepting characteristics, which can enhance electron injection and transport.
The juxtaposition of the electron-donating fluorene and the electron-accepting quinoline creates a donor-acceptor (D-A) type structure. This arrangement can lower the injection barriers for both holes and electrons from their respective electrodes, leading to more balanced charge transport within the device. Balanced charge transport is crucial for high recombination efficiency in OLEDs, which directly translates to improved device performance.
The electronic properties of such hybrid molecules can be further understood by examining their frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich fluorene unit, while the Lowest Unoccupied Molecular Orbital (LUMO) tends to be centered on the electron-deficient quinoline moiety. This spatial separation of HOMO and LUMO is a characteristic of D-A systems and influences the intramolecular charge transfer (ICT) properties of the molecule. The energy levels of these orbitals are critical for matching with the work functions of the electrodes and the energy levels of adjacent layers in a device, thereby optimizing charge injection. For instance, in related fluorene-based bipolar charge transporting materials, the HOMO energy levels are estimated to be in the range of -5.02 eV to -5.21 eV, and the LUMO energy levels are between -3.85 eV and -4.16 eV. rsc.org
Table 1: Representative Electronic Properties of Fluorene-Based Bipolar Materials
| Property | Value Range | Reference Compound(s) |
| HOMO Energy Level | -5.02 to -5.21 eV | Fluorene-based CTMs with anthraquinone (B42736) and 9-dicyanofluorenylidine |
| LUMO Energy Level | -3.85 to -4.16 eV | Fluorene-based CTMs with anthraquinone and 9-dicyanofluorenylidine |
| Hole Mobility (μh) | 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹ | Fluorene-based CTMs with anthraquinone and 9-dicyanofluorenylidine |
| Electron Mobility (μe) | ~10⁻⁶ cm² V⁻¹ s⁻¹ | Fluorene-based CTMs with anthraquinone and 9-dicyanofluorenylidine |
Note: The data presented in this table is for structurally related fluorene-based bipolar charge transporting materials (CTMs) and is intended to be representative. The exact values for this compound may vary. rsc.org
Relationship between Molecular Conformation (e.g., Planar-Twisted Geometries) and Device Performance
The three-dimensional arrangement of a molecule, or its conformation, plays a significant role in determining its bulk properties and, consequently, its performance in a device. In the case of this compound, the dihedral angle between the fluorene and quinoline ring systems is a key conformational parameter. A more planar conformation generally leads to better π-orbital overlap along the molecular backbone, which can enhance charge mobility. However, excessive planarity can also promote strong intermolecular π-π stacking, leading to aggregation-caused quenching of luminescence and the formation of excimers, which can be detrimental to device efficiency and color purity.
The twisted molecular structure can also contribute to the amorphous nature of the thin film, which is beneficial for achieving uniform and stable device morphologies. Crystalline domains in organic thin films can act as traps for charge carriers and lead to device failure. Therefore, a molecular design that promotes the formation of smooth, amorphous films is often preferred for enhanced device lifetime and reproducibility.
Strategies for Improving Material Stability and Operational Durability
The operational lifetime of an organic electronic device is a critical factor for its commercial viability. The stability of the organic materials used is a primary determinant of this lifetime. For fluorene-based compounds, a common degradation pathway involves the oxidation of the C9 position of the fluorene ring to form a fluorenone-like defect. This keto defect acts as a trap for charge carriers and an emission quencher, leading to a rapid decline in device performance and a shift in the emission color.
The incorporation of the dimethyl groups at the C9 position of the fluorene core in this compound is a key strategy to enhance its operational stability. These alkyl groups effectively shield the vulnerable C9 position from oxidation, thereby preventing the formation of fluorenone defects. This substitution significantly improves the electrochemical and thermal stability of the molecule, contributing to a longer device lifetime.
Furthermore, the rigid and bulky nature of the 9,9-dimethylfluorene unit contributes to a high glass transition temperature (Tg). A high Tg is indicative of good morphological stability, meaning the material is less likely to crystallize or undergo other structural changes when subjected to the heat generated during device operation. This thermal stability is essential for maintaining the integrity of the thin film and ensuring consistent performance over time.
Another aspect of stability is related to the electrochemical properties. The introduction of the electron-accepting quinoline moiety can influence the oxidation and reduction potentials of the molecule. A well-designed D-A structure can lead to reversible electrochemical behavior, which is often associated with greater stability during the repeated charge injection and transport cycles that occur during device operation.
Q & A
Q. What are the optimal synthetic routes for 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline, and how can purity be ensured?
The synthesis typically involves Suzuki-Miyaura cross-coupling between fluorenyl boronic esters and halogenated quinoline derivatives. Key steps include:
- Boronic ester preparation : 9,9-Dimethylfluorene derivatives are functionalized with boronic ester groups via Miyaura borylation (e.g., using bis(pinacolato)diboron and Pd catalysts) .
- Coupling reaction : The boronic ester reacts with 2-bromoquinoline under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol with Na₂CO₃ as a base .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and HPLC (C18 column, acetonitrile/water mobile phase) ensure >98% purity .
Q. What analytical techniques are recommended for structural characterization?
A combination of spectroscopic and chromatographic methods is critical:
- NMR : ¹H/¹³C NMR confirms substituent positions and fluorene-quinoline connectivity (e.g., fluorene methyl protons at δ 1.4–1.6 ppm; quinoline aromatic protons at δ 8.0–9.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (theoretical [M+H]⁺ = 321.41) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts .
Q. How should this compound be stored to maintain stability?
- Short-term : Store in amber vials at –20°C under argon to prevent oxidation of the fluorenyl moiety .
- Long-term : Lyophilized samples in sealed containers with desiccants (e.g., silica gel) show stability >12 months .
- Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to light due to potential π-π stacking degradation .
Q. What safety protocols are recommended for laboratory handling?
- Toxicity : While acute oral toxicity (LD₅₀ >2000 mg/kg) is low, wear nitrile gloves and goggles to avoid skin/eye irritation .
- Waste disposal : Incinerate organic waste at >800°C to prevent environmental release; aquatic toxicity data (e.g., fish LC₅₀ = 9.49 mg/L) indicate moderate ecotoxicity .
Advanced Research Questions
Q. How can this compound enhance performance in OLED devices?
As a host material in phosphorescent OLEDs, its rigid fluorene-quinoline structure improves charge transport and reduces exciton quenching. Key parameters:
- External quantum efficiency (EQE) : Host-guest systems with Ir complexes (e.g., Ir(flq)(acac)) achieve EQE >20% due to balanced hole/electron mobility .
- Thermal stability : TGA shows <0.5% weight loss at 320°C, enabling vacuum deposition without degradation .
Q. What photophysical properties make it suitable for optoelectronic applications?
- Absorption/emission : UV-Vis in THF shows λₐᵦₛ = 309 nm (π-π* transition) and λₑₘ = 615 nm (excimer emission) .
- Electrochemical stability : Cyclic voltammetry reveals a HOMO/LUMO gap of ~3.1 eV, ideal for hole-transport layers .
Q. How can crystallographic data resolve structural ambiguities?
- Single-crystal X-ray diffraction : Use SHELX programs (SHELXL for refinement) to determine bond lengths/angles. Fluorene’s methyl groups induce steric hindrance, distorting the quinoline plane by ~5° .
- Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury software) to confirm phase purity .
Q. What methodologies elucidate its interactions in supramolecular systems?
- Fluorescence quenching assays : Titrate with electron-deficient acceptors (e.g., nitroaromatics) to quantify Stern-Volmer constants (K_SV) .
- DFT calculations : Gaussian09 simulations (B3LYP/6-31G*) model charge transfer dynamics and predict aggregation-induced emission (AIE) behavior .
Q. How does structural modification impact its biological activity?
While direct studies are limited, analogous quinoline derivatives (e.g., EZH2 inhibitors) suggest:
- Structure-activity relationships (SAR) : Adding electron-withdrawing groups to the quinoline ring enhances binding to histone methyltransferases .
- Cellular assays : MTT viability tests on cancer cell lines (e.g., HeLa) can quantify IC₅₀ values for therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
